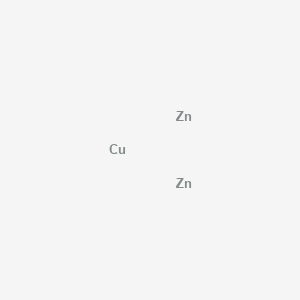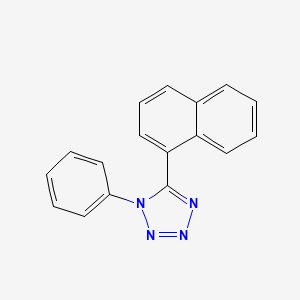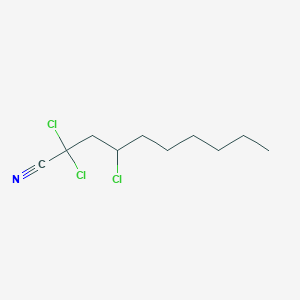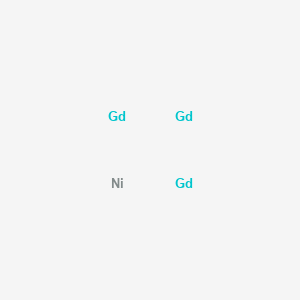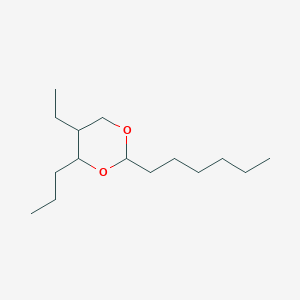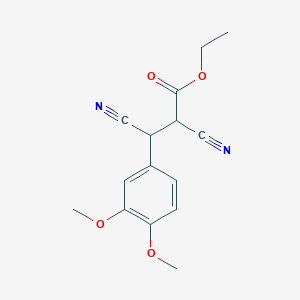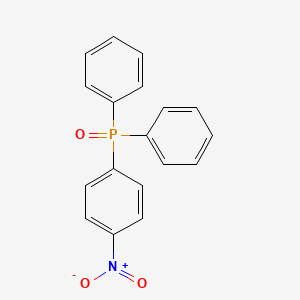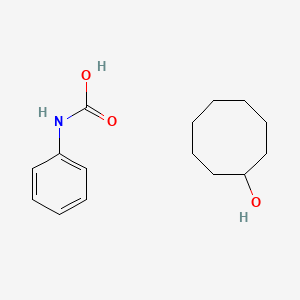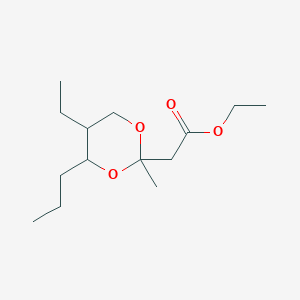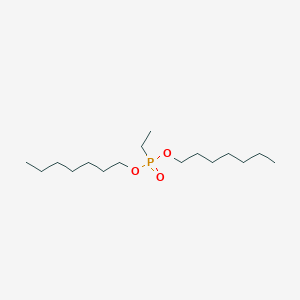![molecular formula C16H12O2 B14732685 8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one CAS No. 6285-61-6](/img/structure/B14732685.png)
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one is a complex organic compound with a unique tricyclic structure. This compound is part of the chromene family, known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and finally, oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6H-benzo[c]chromenes: These compounds share a similar chromene core but differ in their substitution patterns and functional groups.
Cyclopentanaphthalenes: These compounds have a similar tricyclic structure but differ in their ring fusion and substitution patterns.
Uniqueness
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one is unique due to its specific tricyclic structure and the presence of both chromene and cyclopentane rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
6285-61-6 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
17-oxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15)-hexaen-16-one |
InChI |
InChI=1S/C16H12O2/c17-16-14-7-3-6-12(14)13-9-8-10-4-1-2-5-11(10)15(13)18-16/h1-2,4-5,8-9H,3,6-7H2 |
InChI 键 |
BDMIHJULFAHTST-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


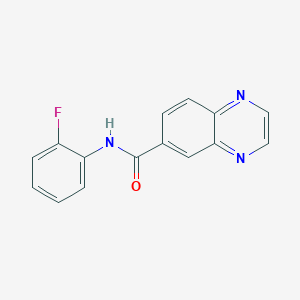
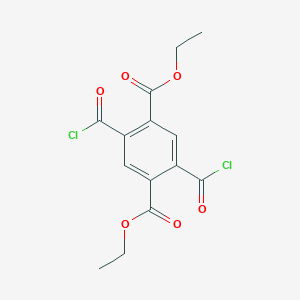
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
